N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide
Description
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-9-16-17-13(19(9)11-4-5-11)15-12(20)6-3-10-7-14-18(2)8-10/h7-8,11H,3-6H2,1-2H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNFIMWXPUEPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CC2)NC(=O)CCC3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl and methyl groups: These groups can be introduced through alkylation reactions.
Formation of the pyrazole ring: This step involves the cyclization of suitable precursors to form the pyrazole ring.
Coupling of the triazole and pyrazole rings: The final step involves coupling the two rings through a propanamide linker.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)propanamide can be compared with other similar compounds, such as:
- N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)butanamide
- N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(1-methylpyrazol-4-yl)pentanamide
These compounds share similar structural features but differ in the length of the carbon chain linking the triazole and pyrazole rings. The uniqueness of this compound lies in its specific structure, which may confer distinct biological or chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
